molecular formula C10H20N2O2 B068426 (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate CAS No. 169750-01-0

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Cat. No. B068426
M. Wt: 200.28 g/mol
InChI Key: XYKYUXYNQDXZTD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and related compounds often involves complex organic reactions. For example, Geng Min (2010) described an efficient seven-step process starting from itaconic acid ester to synthesize important drug intermediates including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate, showcasing the compound's synthesis versatility and importance as an intermediate in drug development (Geng Min, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate exhibits significant interest due to their complex configurations. For instance, a study by H. Weber et al. (1995) on a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, highlighted the all-cis trisubstituted pyrrolidin-2-one's structure and its intramolecular hydrogen bonding (H. Weber et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate often focus on its potential as a building block for more complex molecules. For example, the process development and pilot-plant synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate by Wenjie Li et al. (2012) involved a modified Kulinkovich–Szymoniak cyclopropanation, demonstrating the compound's utility in synthesizing biologically active molecules (Wenjie Li et al., 2012).

Physical Properties Analysis

The physical properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and its derivatives are crucial for understanding their behavior in different environments. However, specific studies focusing solely on the physical properties of this compound were not identified in the current literature search. Generally, the physical properties such as solubility, melting point, and stability are determined during the synthesis and characterization phases of research.

Chemical Properties Analysis

The chemical properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, including reactivity and stability under various conditions, are critical for its application in synthesis and drug design. Amarjit Kaur et al. (2018) synthesized a novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate as an efficient organocatalyst for asymmetric Michael addition, showcasing the compound's reactivity and potential in catalysis (Amarjit Kaur et al., 2018).

Scientific Research Applications

  • Synthesis of N-Heterocycles

    • Field : Organic Chemistry
    • Application : Pyrrolidine synthesis is a method for creating a variety of five-, six-, and seven-membered cyclic amines .
    • Method : This involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
    • Results : A variety of cyclic amines were synthesized in good to excellent yields .
  • Synthesis of Azaheterocycles

    • Field : Organic Chemistry
    • Application : An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .
    • Method : This involves the activation of the hydroxyl group via the use of orthoesters .
    • Results : Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .
  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
    • Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKYUXYNQDXZTD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428251
Record name tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

CAS RN

169750-01-0
Record name tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.